molecular formula C17H26N2O3 B7170707 2,3-dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide

2,3-dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Cat. No.: B7170707
M. Wt: 306.4 g/mol
InChI Key: BYNHYJLMUBPEJR-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its benzamide core, substituted with methoxy groups at the 2 and 3 positions, and a piperidine moiety attached via a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 1-methylpiperidine.

    Amidation Reaction: The carboxylic acid group of 2,3-dimethoxybenzoic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with N-methyl-1-methylpiperidine.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,3-Dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the piperidine moiety, resulting in different chemical and biological properties.

    N-Methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide: Lacks the methoxy groups, affecting its reactivity and interactions.

    2,3-Dimethoxy-N-methylbenzamide: Lacks the piperidine moiety, leading to different pharmacological profiles.

Uniqueness

2,3-Dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide is unique due to the combination of methoxy groups and the piperidine moiety, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dimethoxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-18-10-8-13(9-11-18)12-19(2)17(20)14-6-5-7-15(21-3)16(14)22-4/h5-7,13H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNHYJLMUBPEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(C)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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